2-[(6-AMINOHEXYL)AMINO]-3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID
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Overview
Description
2-[(6-AMINOHEXYL)AMINO]-3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an aminohexylamino group, a methoxyanilino group, and a butanoic acid backbone. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-AMINOHEXYL)AMINO]-3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Aminohexylamino Group: This step involves the reaction of hexylamine with a suitable protecting group to form a protected aminohexylamine intermediate.
Introduction of the Methoxyanilino Group: The protected aminohexylamine is then reacted with 2-methoxyaniline under specific conditions to introduce the methoxyanilino group.
Formation of the Butanoic Acid Backbone: The final step involves the coupling of the intermediate with a butanoic acid derivative, followed by deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(6-AMINOHEXYL)AMINO]-3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the amino and methoxy groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
2-[(6-AMINOHEXYL)AMINO]-3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-AMINOHEXYL)AMINO]-3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Aminohexylamino)-4-(2-methoxyanilino)-4-oxopentanoic acid
- 2-(6-Aminohexylamino)-4-(2-methoxyanilino)-4-oxohexanoic acid
Uniqueness
2-[(6-AMINOHEXYL)AMINO]-3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(6-aminohexylamino)-4-(2-methoxyanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4/c1-24-15-9-5-4-8-13(15)20-16(21)12-14(17(22)23)19-11-7-3-2-6-10-18/h4-5,8-9,14,19H,2-3,6-7,10-12,18H2,1H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIWRJWQLCYZLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC(C(=O)O)NCCCCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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